molecular formula C9H11ClFNO B1394472 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride CAS No. 1332921-18-2

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Cat. No. B1394472
CAS RN: 1332921-18-2
M. Wt: 203.64 g/mol
InChI Key: WODQIDHAUGQGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Fluorophenyl)oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1332839-77-6 . It has a molecular weight of 203.64 . The IUPAC name for this compound is 3-(3-fluorophenyl)-3-oxetanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Environmental Remediation

Amine-containing compounds, including structures similar to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, have been investigated for their utility in environmental remediation. For instance, amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent morphology, highlighting the potential of amine-functionalized compounds in water treatment technologies (Ateia et al., 2019).

Analytical Chemistry

In analytical chemistry, amine functionalities play a crucial role in the detection and quantification of various compounds. For example, the determination of total dissolved free primary amines in seawater has been enhanced by optimizing reaction conditions using fluorogenic compounds and alternative derivatization agents, demonstrating the importance of amine chemistry in environmental monitoring (Aminot & Kérouel, 2006).

Food Safety

Biogenic amines in foods, which can pose health risks, are analyzed using various chromatographic methods. The development of sensitive and reliable techniques for biogenic amine detection underscores the significance of amine chemistry in ensuring food safety and quality (Önal, 2007).

Biodegradation and Biotransformation

Research on the biodegradation of aromatic compounds by Escherichia coli highlights the organism's ability to utilize aromatic amines as carbon and energy sources. This knowledge contributes to the understanding of microbial degradation pathways and has potential applications in bioremediation and the synthesis of value-added products from waste materials (Díaz et al., 2001).

Material Science

In material science, the functionalization of surfaces with amine groups has been explored for various applications, including biomolecule immobilization and cell colonization. These advancements demonstrate the versatility of amine-functionalized materials in biotechnology and medical research (Siow et al., 2006).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) is critical for the detoxification of industrial effluents. The effectiveness of AOPs in degrading recalcitrant compounds highlights their potential in environmental protection and pollution control (Bhat & Gogate, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319 . Precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

3-(3-fluorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQIDHAUGQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1332839-77-6
Record name 3-(3-fluorophenyl)oxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 3
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 4
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 5
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 6
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.